molecular formula C9H6F3N3O B6259562 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 580-50-7

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6259562
CAS No.: 580-50-7
M. Wt: 229.16 g/mol
InChI Key: BMIBKVVDPBXCOJ-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-yl)pyrimidin-2-amine: Lacks the trifluoromethyl group.

    6-(trifluoromethyl)pyrimidin-2-amine: Lacks the furan ring.

    4-(furan-2-yl)-pyrimidin-2-amine: Lacks the trifluoromethyl group.

Uniqueness

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the furan ring and the trifluoromethyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

580-50-7

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-4-5(14-8(13)15-7)6-2-1-3-16-6/h1-4H,(H2,13,14,15)

InChI Key

BMIBKVVDPBXCOJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N)C(F)(F)F

Purity

95

Origin of Product

United States

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